(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes a butanamido group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of p-hydroxyphenylpropionic acid with a lower alcohol, such as methanol, in the presence of a catalyst like concentrated sulfuric acid. This is followed by amidation with butanamide under controlled conditions to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to maximize efficiency. The final product is often purified through recrystallization and drying steps to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar in structure but with an amino group instead of a butanamido group.
2-(4-hydroxyphenyl)propanoic acid: Lacks the butanamido group, making it less complex.
(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid: Contains a prop-2-enamido group instead of a butanamido group.
Uniqueness
What sets (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
158696-71-0 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-(butanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-2-3-12(16)14-11(13(17)18)8-9-4-6-10(15)7-5-9/h4-7,11,15H,2-3,8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
VURXKSHTHQFAQS-NSHDSACASA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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